

13-Dihydrocarminomycin: A Technical Overview of its Physicochemical Properties

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Compound of Interest

Compound Name: 13-Dihydrocarminomycin

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Introduction

13-Dihydrocarminomycin is a derivative of carminomycin, an anthracycline antibiotic. Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers. The modification at the C-13 position, resulting in a dihydro derivative, can significantly influence the biological activity, toxicity profile, and physicochemical properties of the parent compound. This technical guide provides a comprehensive overview of the known physical and chemical properties of **13-Dihydrocarminomycin**, alongside generalized experimental protocols for its characterization. Due to the limited availability of specific experimental data for this particular analog, the methodologies presented are based on established techniques for the analysis of related anthracycline compounds.

Physicochemical Properties

The available data for **13-Dihydrocarminomycin** is summarized in the table below. It is important to note that this compound is often available as a mixture of diastereomers, and the specific stereochemistry, such as in 13-(S)-Dihydrocarminomycin, can influence its properties.

[1]

Property	Value	Source
Chemical Name	(8S,10S)-10-(((2R,4S,5S,6S)-4-Amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-1,6,8,11-tetrahydroxy-8-((S)-1-hydroxyethyl)-7,8,9,10-tetrahydrotetracene-5,12-dione	[1][2][3]
Molecular Formula	C ₂₆ H ₂₉ NO ₁₀	[4]
Molecular Weight	515.52 g/mol	[2][3][4]
CAS Number	Not consistently available	[1][2][3][4]
Appearance	Solid (predicted)	[5]
Solubility	Slightly soluble in Chloroform and DMSO (predicted for a related compound)	[5]
Melting Point	Data not available	
Boiling Point	713.1±60.0 °C (predicted for a related compound)	[5]
pKa	6.48±0.60 (predicted for a related compound)	[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **13-Dihydrocarminomycin** are not readily available in the public domain. However, based on established methods for other anthracyclines, the following generalized protocols can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of anthracycline analogs.

- Instrumentation: A standard HPLC system equipped with a UV-Vis detector is suitable.
- Column: A reversed-phase C18 column is commonly used for the separation of anthracyclines.[6][7]
- Mobile Phase: A gradient or isocratic elution using a mixture of an acidic aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[8] The exact composition and gradient program would require optimization.
- Detection: UV-Vis detection at a wavelength corresponding to the absorbance maximum of the anthracycline chromophore (typically in the range of 230-260 nm and 480-500 nm) is used for quantification.[9]
- Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase, and filtered through a 0.22 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the structural confirmation of **13-**

Dihydrocarminomycin. Both ^1H and ^{13}C NMR spectra provide detailed information about the molecular structure.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
- Solvent: A deuterated solvent in which the compound is soluble, such as deuterated dimethyl sulfoxide (DMSO-d_6) or deuterated chloroform (CDCl_3), should be used.
- Sample Preparation: A sufficient concentration of the sample (typically 1-10 mg) is dissolved in the deuterated solvent.
- Data Acquisition: Standard pulse sequences for ^1H and ^{13}C NMR are used. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to aid in the complete assignment of proton and carbon signals.[10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the **13-Dihydrocarminomycin** molecule.

- Instrumentation: A standard FT-IR spectrometer.
- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}).
- Expected Absorptions: Characteristic peaks for hydroxyl (-OH), amine (-NH₂), carbonyl (C=O), and aromatic (C=C) functional groups are expected.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

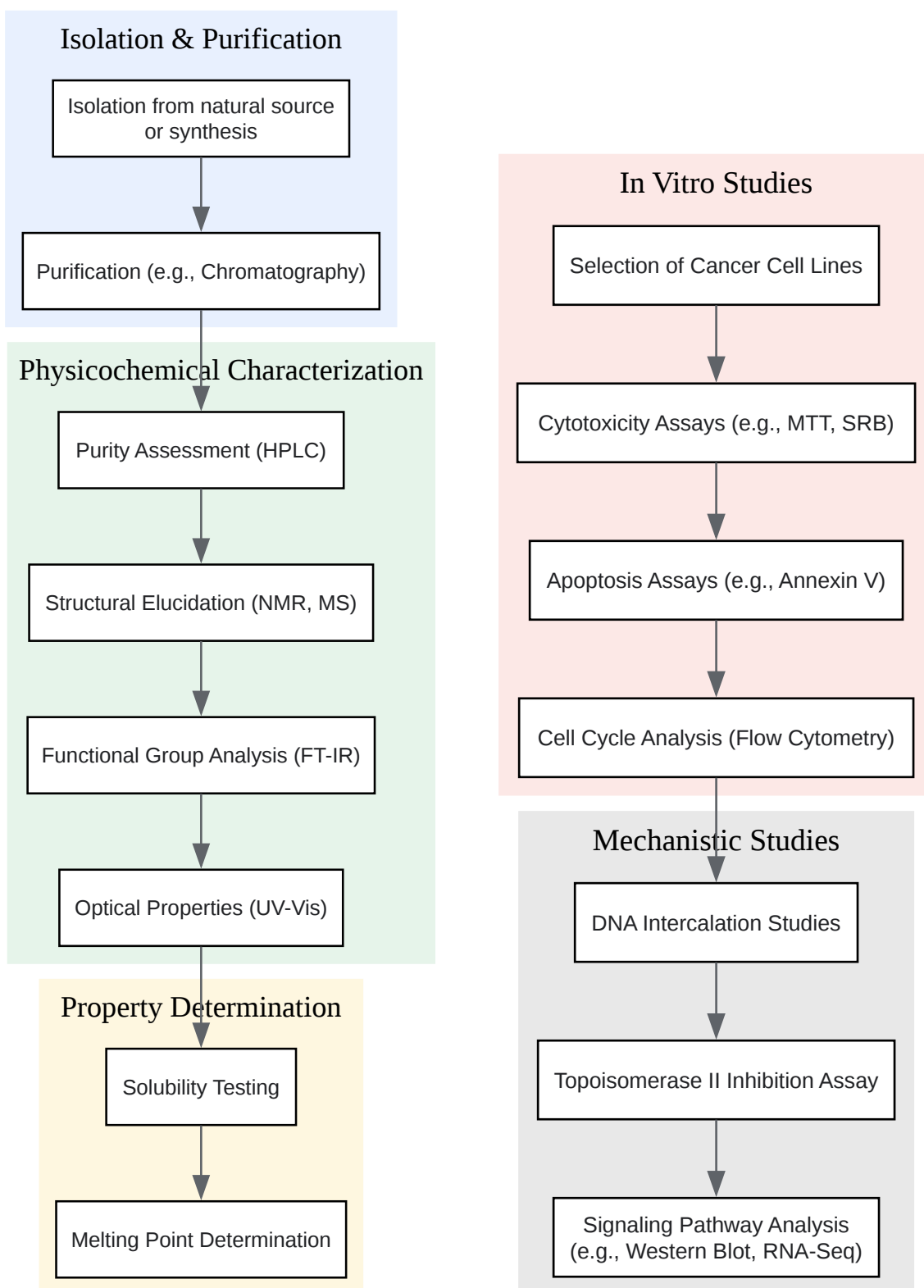
Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is used to determine the molecular weight of **13-Dihydrocarminomycin** and to obtain information about its fragmentation pattern.

- Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer.
- Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the ionization efficiency of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Workflow for Physicochemical Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a novel anthracycline derivative like **13-Dihydrocarminomycin**.



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